

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine molecular structure

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Compound of Interest

Compound Name: 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Pharmacological Profile of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**

Abstract

This whitepaper provides a comprehensive technical examination of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**, a substituted phenethylamine of significant interest in medicinal chemistry and pharmacology. We will delve into its core molecular structure, outline a robust and detailed synthetic pathway from commercially viable precursors, and discuss the analytical methodologies essential for its structural elucidation. Furthermore, this guide synthesizes current knowledge on its pharmacological profile, particularly its interactions with key neurotransmitter systems, and delineates the critical safety protocols required for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's chemical and biological landscape.

Introduction: The Significance of a Substituted Phenethylamine

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine belongs to the vast and pharmacologically diverse class of phenethylamines.^[1] Its structure, characterized by a chlorinated and dimethoxylated phenyl ring attached to an ethylamine side chain, positions it as a molecule of

interest for exploring structure-activity relationships (SAR) within neuropharmacology.[1] Research has highlighted its potential as a modulator of central nervous system targets, showing affinity for both dopamine and serotonin receptors.[1] Specifically, it has been investigated as a D-1 dopamine receptor agonist and an interactor with 5-HT2A and 5-HT2C serotonin receptors, suggesting potential applications in developing therapeutics for neurological and psychiatric disorders.[1]

The strategic placement of the chloro and dimethoxy groups on the aromatic ring significantly influences the molecule's electronic and steric properties, which in turn dictates its binding affinity and functional activity at biological targets.[1] This guide aims to provide an authoritative overview of this molecule, from its fundamental properties and synthesis to its complex pharmacology, serving as a foundational resource for its application in research and development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** defines its chemical identity and behavior.[1] Its molecular formula is C₁₀H₁₄ClNO₂, with a corresponding molecular weight of approximately 215.68 g/mol .[1][2][3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂	[1][2][3]
Molecular Weight	215.68 g/mol	[1][2][3]
IUPAC Name	2-(2-chloro-3,4-dimethoxyphenyl)ethanamine	[3]
CAS Number	67287-36-9	[2][3]
Boiling Point	307.7°C at 760 mmHg	[2]
Density	1.16 g/cm ³	[2]
SMILES	COC1=C(C(=C(C=C1)CCN)Cl)OC	[2][3]

The structure features a 1,2,3,4-tetrasubstituted benzene ring. The chlorine atom at the C2 position introduces both steric bulk and an electron-withdrawing inductive effect. The methoxy groups at C3 and C4 are electron-donating through resonance, influencing the nucleophilicity of the aromatic ring and its interaction with biological targets. The flexible ethylamine side chain is a common pharmacophore for interacting with monoamine receptors and transporters.

Caption: Molecular structure of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**.

Synthesis and Purification Protocol

The synthesis of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** is a multi-step process that requires careful control of reaction conditions. A logical and field-proven approach proceeds via a Henry nitroaldol reaction followed by reduction. This pathway is chosen for its reliability and its foundation in well-established organic chemistry principles.

Workflow Overview

Caption: General synthetic workflow for **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**.

Step 1: Henry Condensation of 2-Chloro-3,4-dimethoxybenzaldehyde

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction.^[4] It is the causal choice for creating the two-carbon side chain necessary for the final ethylamine structure.

Protocol:

- **Reactor Setup:** A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq).^{[5][6]}
- **Solvent and Reagent Addition:** An appropriate solvent, such as glacial acetic acid or a lower alcohol, is added. Nitromethane (a slight excess, e.g., 1.5-2.0 eq) is introduced, followed by a base catalyst (e.g., ammonium acetate or an alkylamine like phenylethylamine).^[7]
- **Reaction Conditions:** The mixture is heated, typically to a temperature between 40°C and 100°C, to facilitate both the condensation and the subsequent dehydration of the

intermediate nitro-alcohol to the β -nitrostyrene.^[7] The reaction progress is monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The product, 1-(2-chloro-3,4-dimethoxyphenyl)-2-nitroethene, often precipitates and can be collected by filtration. The crude product is washed with cold water and a non-polar solvent (e.g., hexanes) to remove residual starting materials.

Step 2: Reduction of 1-(2-Chloro-3,4-dimethoxyphenyl)-2-nitroethene

The reduction of the β -nitrostyrene intermediate is the critical final step. This transformation must reduce both the nitro group to an amine and the alkene double bond to an alkane. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent ideally suited for this purpose.^{[8][9]} Alternative methods include catalytic hydrogenation over palladium on carbon (Pd/C).^{[10][11]}

Protocol (using Lithium Aluminum Hydride): Causality Note: LAH is chosen for its efficacy in reducing both functional groups in a single, efficient step. Its high reactivity, however, necessitates stringent safety protocols.

- **Inert Atmosphere Setup:** An oven-dried, three-neck round-bottom flask is assembled with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer. The entire system must be maintained under a positive pressure of an inert gas.^[12]
- **Reagent Preparation:** A suspension of lithium aluminum hydride (LAH) (approx. 2.5-3.0 eq) is prepared in an anhydrous ether solvent, such as tetrahydrofuran (THF), and cooled to 0°C in an ice bath.^[13]
- **Substrate Addition:** The nitrostyrene from Step 1 is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10-15°C to prevent a runaway reaction.^[11]
- **Reaction and Monitoring:** After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for several hours until TLC analysis indicates the

complete consumption of the starting material.

- Quenching (Critical Safety Step): The reaction is cooled back to 0°C. The excess LAH is quenched with extreme caution by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).^[14] This procedure is highly exothermic and produces flammable hydrogen gas.^{[8][12]}
- Isolation: The resulting aluminum salts are removed by filtration. The filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**.

Step 3: Purification

For applications in biological testing, high purity is paramount.^[1] The crude product is typically purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Molecular Structure Elucidation

Confirming the molecular structure of the synthesized compound is achieved through a combination of modern spectroscopic techniques.

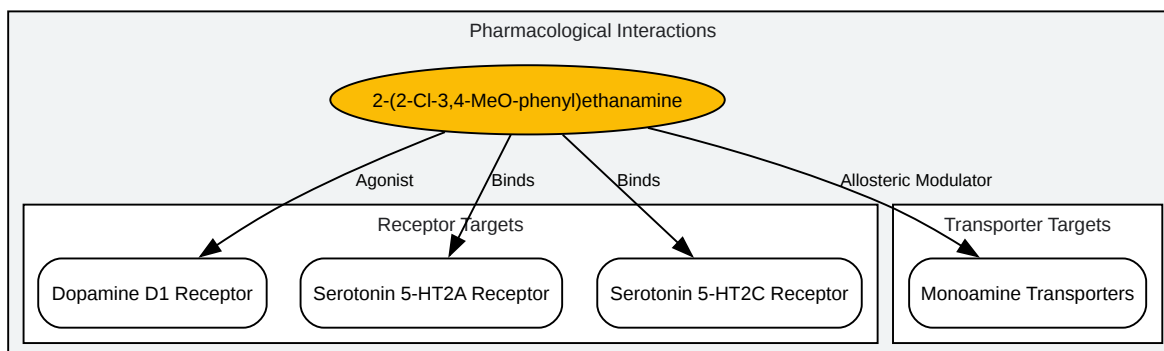
- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the two methylene groups of the ethylamine chain, the amine protons, and the protons of the two methoxy groups.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule, including the six distinct aromatic carbons, the two aliphatic carbons of the side chain, and the two methoxy carbons.
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would appear at m/z 215, with a characteristic M+2 peak at m/z 217 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns, such as the loss of the amine group or cleavage of the bond between the two ethyl carbons (benzylic cleavage), would further support the proposed structure.

- **IR (Infrared Spectroscopy):** IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic components, C-O stretching for the ether linkages, and C-Cl stretching.

Pharmacological Profile and Applications

The unique substitution pattern of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** confers a specific pharmacological profile, making it a valuable tool in neuroscience research.

- **Dopaminergic Activity:** The compound exhibits affinity for D-1 dopamine receptors, acting as an agonist.^[1] This suggests its potential as a lead compound for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease or certain cognitive impairments.^[1]
- **Serotonergic Activity:** It also demonstrates notable interactions with serotonin 5-HT_{2A} and 5-HT_{2C} receptors.^[1] The interplay between its dopaminergic and serotonergic activities is a key area of research, as this dual action can be beneficial in treating complex neuropsychiatric conditions.
- **Monoamine Transporter Modulation:** The molecule is known to act as an allosteric modulator of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.^[1] This modulation can significantly impact neurotransmitter levels in the synapse, contributing to its overall neurological effects.^[1]
- **Research Applications:** Beyond its potential therapeutic uses, it serves as a valuable chemical building block for synthesizing more complex molecules and as a reference standard in analytical chemistry for the identification of related phenethylamines.^{[1][15]}



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Caption: Key pharmacological targets of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**.

Safety, Handling, and Storage

The synthesis and handling of this compound and its intermediates, particularly LAH, require strict adherence to safety protocols.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[12][14]
- Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [12]
- Handling of Lithium Aluminum Hydride (LAH):
 - Reactivity: LAH is a dangerously reactive solid that can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[8][16][17] It should never be ground or heated excessively.[16]
 - Inert Conditions: Handle LAH under an inert atmosphere (nitrogen or argon), especially when transferring large quantities.[12][16] Use only anhydrous solvents and glassware. [12]

- Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. DO NOT use water, carbon dioxide (CO₂), or conventional ABC extinguishers, as they will intensify an LAH fire.[\[8\]](#)[\[16\]](#)
- Quenching: Quenching of LAH reactions must be done slowly, at 0°C, with extreme caution.[\[12\]](#)[\[14\]](#)
- Compound Handling: The final product and its intermediates may be harmful if swallowed, inhaled, or absorbed through the skin.[\[3\]](#)[\[18\]](#) Avoid contact and wear appropriate PPE.[\[19\]](#)
- Storage: Store LAH in tightly sealed containers in a cool, dry place, separate from combustible materials and sources of moisture.[\[16\]](#) Store the final product in a well-ventilated, cool, and dry location.

Conclusion

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a synthetically accessible phenethylamine with a compelling pharmacological profile. Its structure, confirmed through standard analytical techniques, underpins its activity as a modulator of key dopaminergic and serotonergic pathways. The synthetic route, while involving highly reactive and hazardous reagents like lithium aluminum hydride, is robust and based on well-understood chemical transformations. A thorough understanding of its synthesis, molecular structure, and biological activity, coupled with strict adherence to safety protocols, enables its effective use as a tool in neuropharmacological research and as a potential scaffold for the development of novel central nervous system therapeutics.

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